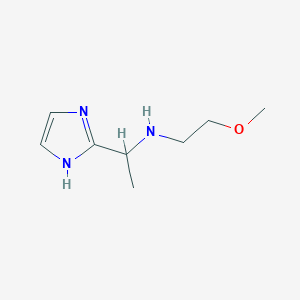
N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia and an aldehyde to form the imidazole ring . Subsequent steps involve the alkylation of the imidazole ring with appropriate reagents to introduce the ethyl and methoxyethanamine groups .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions and catalytic processes to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antimicrobial agent with an imidazole structure.
Uniqueness
N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanamine group differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-7(9-5-6-12-2)8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
TXYZDUNBOPUEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
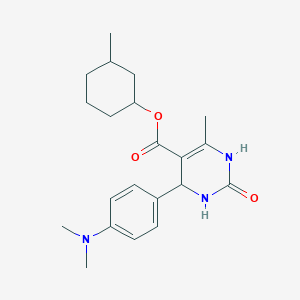
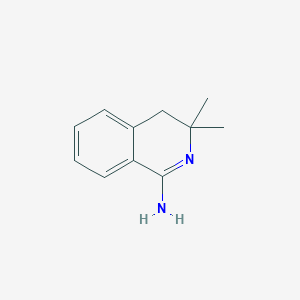
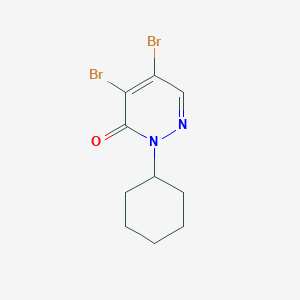
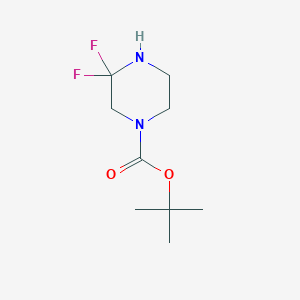
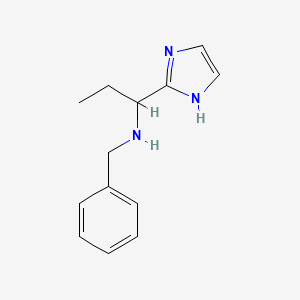
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
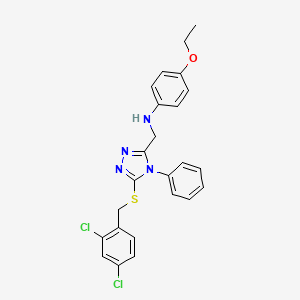
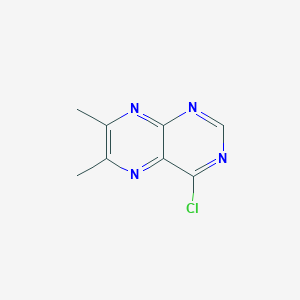
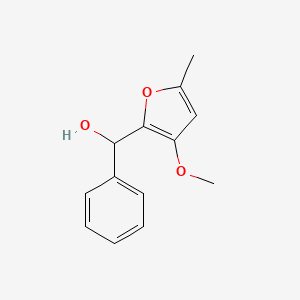
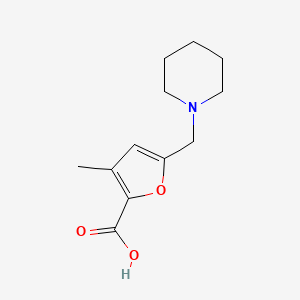
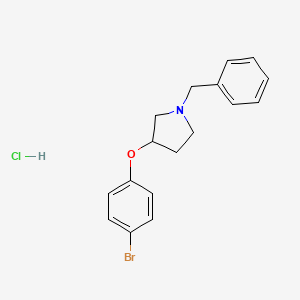

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
